molecular formula C29H38O6 B8598327 3,2',4',5'-Tetramethoxy-7-decyl-flavone CAS No. 649551-95-1

3,2',4',5'-Tetramethoxy-7-decyl-flavone

Cat. No. B8598327
Key on ui cas rn: 649551-95-1
M. Wt: 482.6 g/mol
InChI Key: ILYUDDZHIAKWTN-UHFFFAOYSA-N
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Patent
US07601754B2

Procedure details

Boron tribromide (1.0 M solution in DCM) (4.0 ml, 4.06 mmol, 5.0 eq) was added slowly to a solution of 69 (392 mg, 0.81 mmol) in dry DCM (3 ml) at 0° C. under argon. The solution was then stirred overnight and then methanol (5 ml) added slowly. The solution was heated under reflux for 30 min. then concentrated under vacuum. Water (20 ml) was added to the residue and the flask placed in a sonic bath for 5 min. The resulting fine precipitate was filtered off and washed with water (10 ml) then freeze dried to give the flavonol as a red/brown amorphous solid (338 mg, 98%). m.p. decomp >90° C.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
392 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][C:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:13][CH:14]=2)[O:9][C:8]=1[C:28]1[CH:33]=[C:32]([O:34]C)[C:31]([O:36]C)=[CH:30][C:29]=1[O:38]C.CO>C(Cl)Cl>[OH:6][C:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][C:12]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:13][CH:14]=2)[O:9][C:8]=1[C:28]1[CH:33]=[C:32]([OH:34])[C:31]([OH:36])=[CH:30][C:29]=1[OH:38]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
392 mg
Type
reactant
Smiles
COC1=C(OC2=CC(=CC=C2C1=O)CCCCCCCCCC)C1=C(C=C(C(=C1)OC)OC)OC
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min.
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (20 ml) was added to the residue
WAIT
Type
WAIT
Details
the flask placed in a sonic bath for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting fine precipitate was filtered off
WASH
Type
WASH
Details
washed with water (10 ml)
CUSTOM
Type
CUSTOM
Details
then freeze dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(OC2=CC(=CC=C2C1=O)CCCCCCCCCC)C1=C(C=C(C(=C1)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 338 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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